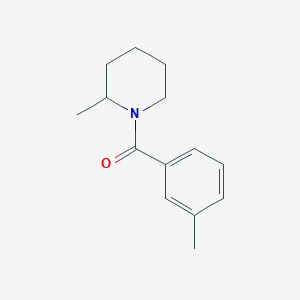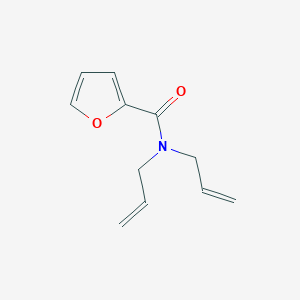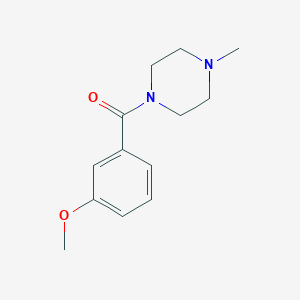![molecular formula C25H27N5O3S B263869 N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B263869.png)
N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. Its unique chemical structure and mechanism of action make it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and inflammation. Activation of the α7 nAChR by N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide leads to increased release of neurotransmitters, such as acetylcholine and glutamate, which are important for cognitive function.
Biochemical and Physiological Effects
N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and improvement in cognitive function. It has also been shown to increase the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for neuronal survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide is its selectivity for the α7 nAChR, which allows for more targeted effects and reduces the risk of off-target effects. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
For N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide research include further investigation of its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and psychiatric disorders. Additionally, research on the pharmacokinetics and pharmacodynamics of N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide can help to optimize its dosing and administration. Finally, the development of more soluble forms of N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide can improve its utility in various experiments.
Métodos De Síntesis
N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide can be synthesized by reacting 3,4-dimethoxybenzaldehyde with 2-((4,6-dimethyl-2-pyrimidinyl)thio)acetaldehyde in the presence of ethyl-1H-benzimidazole-5-carboxylate. The resulting compound can then be purified through various methods, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation in the brain.
Propiedades
Fórmula molecular |
C25H27N5O3S |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
N-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-ethylbenzimidazol-5-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C25H27N5O3S/c1-6-30-20-9-8-18(28-24(31)17-7-10-21(32-4)22(12-17)33-5)13-19(20)29-23(30)14-34-25-26-15(2)11-16(3)27-25/h7-13H,6,14H2,1-5H3,(H,28,31) |
Clave InChI |
NKZPXTIHLLESKP-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)N=C1CSC4=NC(=CC(=N4)C)C |
SMILES canónico |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)N=C1CSC4=NC(=CC(=N4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperidine](/img/structure/B263792.png)






![5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B263809.png)

